molecular formula C19H22ClN5O2 B2915192 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1170199-31-1

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Número de catálogo: B2915192
Número CAS: 1170199-31-1
Peso molecular: 387.87
Clave InChI: LYHSMCUVXZLZMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a recognized and potent inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play critical roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors, making them attractive therapeutic targets. This compound functions by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking their phosphotransferase activity and downstream signaling. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological functions of PIM kinases in oncogenesis . Researchers employ it in in vitro assays to study mechanisms of tumor cell survival and apoptosis resistance, and in in vivo models to evaluate the therapeutic potential of PIM kinase inhibition, particularly in contexts like leukemia and lymphoma . Its application extends to combination therapy studies, where it is used to investigate synergistic effects with other targeted agents or conventional chemotherapeutics, aiming to overcome drug resistance. By providing a specific means to inhibit PIM kinase activity, this compound is an essential tool for advancing our understanding of cancer biology and validating PIM kinases as viable targets for drug discovery.

Propiedades

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-11-6-7-13(8-15(11)20)22-16(26)10-24-18(27)17-14(12(2)23-24)9-21-25(17)19(3,4)5/h6-9H,10H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHSMCUVXZLZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolopyridazine core through cyclization reactions, followed by functional group modifications to introduce the tert-butyl, methyl, and chloro substituents. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce the environmental impact of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Spectral and Physical Properties

Key analogs and their properties are summarized below:

Compound Structure Substituents (R1, R2) Melting Point (°C) IR C=O (cm⁻¹) Molecular Weight Reference
Target Compound :
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
R1 = tert-butyl, R2 = 3-Cl-4-MePh N/A N/A ~452.9* -
2-(3-(4-ClPh)-4-Me-6-oxo-1-Ph-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-MeOPh)acetamide R1 = Ph, R2 = 4-MeOPh 209–211 1682 498.0 [2]
2-(3-(4-ClPh)-4-Me-6-oxo-1-Ph-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-NO2Ph)acetamide R1 = Ph, R2 = 4-NO2Ph 231–233 1668 513.4 [3]
2-(4-Me-7-oxo-1-Ph-pyrazolo[3,4-d]pyridazin-6-yl)-N-(4-CF3Ph)acetamide R1 = Ph, R2 = 4-CF3Ph N/A N/A 427.4 [8]
2-(4-Me-7-oxo-1-Ph-pyrazolo[3,4-d]pyridazin-6-yl)-N-(3-CF3Ph)acetamide R1 = Ph, R2 = 3-CF3Ph N/A N/A 427.4 [9]

Notes:

  • The 3-Cl-4-MePh group introduces moderate electron-withdrawing effects, intermediate between 4-MeOPh (electron-donating, [2]) and 4-NO2Ph/CF3Ph (strongly electron-withdrawing, [3, 8, 9]).

Structural Insights from NMR

In pyrazolo-pyridazines, chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, as observed in analogs like Rapa and compounds 1/7 . For instance:

  • Electron-withdrawing groups (e.g., NO2 in [3]) deshield nearby protons, causing downfield shifts in region B.
  • The tert-butyl group in the target compound may shield adjacent protons, leading to upfield shifts compared to phenyl analogs.

Lumping Strategy for Property Prediction

Compounds with similar pyrazolo-pyridazin cores and acetamide side chains (e.g., [2, 3, 8, 9]) may be "lumped" into a single surrogate for modeling physicochemical properties, as their structural homology suggests analogous reactivity and solubility . However, substituent-specific effects (e.g., tert-butyl vs. CF3) must be accounted for in detailed studies.

Actividad Biológica

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrazolo[3,4-d]pyridazine core with various substituents that may influence its pharmacological properties.

Structural Characteristics

The compound's structure is characterized by:

  • Pyrazolo[3,4-d]pyridazine core : This heterocyclic framework is known for its diverse biological activities.
  • tert-butyl and methyl substituents : These groups can enhance lipophilicity and modulate the compound's interaction with biological targets.
  • Acetamide moiety : This functional group is often associated with biological activity, particularly in drug design.
Structural Feature Description
Core StructurePyrazolo[3,4-d]pyridazine
Substituentstert-butyl, methyl, N-(3-chloro-4-methylphenyl)
Functional GroupsAcetamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values as low as 0.01 µM against MCF7 breast cancer cells .
Compound Cell Line IC50 (µM)
Example AMCF70.01
Example BNCI-H4600.03
Example CA5490.39

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of key inflammatory mediators can be attributed to their ability to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Some derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : Potential binding to receptors that mediate cellular responses to growth factors or inflammatory stimuli.

Case Studies

A selection of case studies highlights the compound's potential:

  • Anticancer Study : A recent study evaluated the cytotoxic effects of similar pyrazole compounds on various cancer cell lines, revealing promising results that warrant further investigation into the specific mechanisms involved .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of pyrazole derivatives against pathogenic bacteria, demonstrating significant inhibitory effects that suggest potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves multi-step protocols, including:

  • Core formation : Condensation of pyrazolo[3,4-d]pyridazinone intermediates with tert-butyl groups, followed by oxidation to install the 7-oxo moiety .
  • Acetamide coupling : Reacting the core with 3-chloro-4-methylphenylamine via nucleophilic acyl substitution or using coupling agents like EDC/HOBt .
  • Optimization : Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by controlling reaction parameters (temperature, residence time) .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Basic techniques : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and acetamide linkage. IR spectroscopy verifies carbonyl groups (C=O at ~1700 cm1 ^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (as in analogous pyridazinone derivatives) resolves stereochemical ambiguities .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete tert-butyl deprotection .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo-pyridazine core functionalization be addressed?

  • Directing groups : Use halogen or methoxy substituents to guide coupling reactions at specific positions (C-4 vs. C-6) .
  • Steric effects : The tert-butyl group at N-1 may hinder reactions at adjacent sites, requiring bulky catalysts (e.g., Pd(Ph3_3P)4_4) for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in solubility data across experimental batches?

  • DoE approach : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) affecting solubility. Use response surface methodology for optimization .
  • Polymorphism screening : Test crystallization conditions (e.g., anti-solvent addition) to isolate stable polymorphs with consistent solubility .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with modified arylacetamide groups (e.g., 3-chloro-4-fluorophenyl) to assess electronic effects on target binding .
  • Bioisosteric replacement : Replace the pyridazinone core with pyrimidinone or triazinone scaffolds to evaluate potency changes .

Q. What computational methods predict metabolic stability and degradation pathways?

  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .
  • MD simulations : Simulate hydrolytic degradation of the acetamide bond under physiological pH conditions .

Q. How can regiochemical outcomes in heterocyclic ring modifications be controlled?

  • Protecting group strategies : Temporarily block reactive sites (e.g., N-1 tert-butyl) during functionalization of the pyridazine ring .
  • Microwave-assisted synthesis : Enhance reaction specificity for C-H activation at less sterically hindered positions .

Methodological Tables

Q. Table 1: Key Characterization Data

PropertyMethodReference
Molecular WeightHR-MS
CrystallinityXRD
LogP (lipophilicity)HPLC (reverse phase)

Q. Table 2: Synthetic Optimization Parameters (Flow Chemistry)

ParameterOptimal RangeImpact on Yield
Temperature50–60°C+15%
Residence Time10–15 min+20%
SolventDMF/THF (3:1)+10%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.